3-Pyrrolidinylmethyl isonicotinate hydrochloride is a chemical compound with the molecular formula and a CAS number of 1220021-63-5. This compound is a derivative of isonicotinic acid, which is known for its role in various pharmaceutical applications, particularly in the synthesis of drugs targeting neurological disorders. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
3-Pyrrolidinylmethyl isonicotinate hydrochloride can be classified under the category of pyridine derivatives. It is synthesized from isonicotinic acid and pyrrolidine derivatives, which are well-regarded for their biological activities. The compound's structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 3-Pyrrolidinylmethyl isonicotinate hydrochloride typically involves the following steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Common solvents used in these reactions include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic substitution reactions necessary for the formation of the pyrrolidine ring.
The molecular structure of 3-Pyrrolidinylmethyl isonicotinate hydrochloride can be represented as follows:
The InChIKey for this compound is , which allows for easy identification in chemical databases. The presence of the hydrochloride indicates that it has been protonated, which enhances its solubility in water.
3-Pyrrolidinylmethyl isonicotinate hydrochloride can participate in several chemical reactions, including:
Common reagents for these reactions include strong acids or bases, which facilitate the cleavage of bonds within the molecule. Solvents such as ethanol or acetonitrile are often employed to dissolve reactants and drive reactions to completion.
The mechanism of action for 3-Pyrrolidinylmethyl isonicotinate hydrochloride primarily involves its interaction with neurotransmitter systems. It may act as a modulator at nicotinic acetylcholine receptors due to its structural similarity to nicotine, potentially influencing cognitive functions and neuroprotection.
Research indicates that compounds like this one can enhance synaptic plasticity and have neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease or schizophrenia.
Relevant data indicates that the melting point ranges from 150°C to 160°C, which suggests good thermal stability.
3-Pyrrolidinylmethyl isonicotinate hydrochloride has several scientific uses:
The ongoing research into this compound highlights its importance in medicinal chemistry and pharmacology, particularly concerning its potential benefits in enhancing cognitive function and treating neurodegenerative diseases.
3-Pyrrolidinylmethyl isonicotinate hydrochloride represents a specialized class of N-heterocyclic compounds merging pyrrolidine and pyridine pharmacophores. Its emergence aligns with medicinal chemistry’s strategic focus on hybrid molecules designed to exploit synergistic bioactivity. The pyrrolidine scaffold, extensively documented in FDA-approved drugs (e.g., Captopril, Elbasvir), provides conformational restraint and stereochemical diversity, while the isonicotinate moiety contributes metal-coordinating capacity and hydrogen-bonding potential [1] [2]. Although the specific discovery timeline of this compound remains less chronicled than commercial drugs, its structural lineage derives from systematic modifications of bioactive precursors. For example, 3-pyrrolidinylmethyl nicotinate (a regioisomeric analog) was developed for central nervous system (CNS) targeting, leveraging pyrrolidine’s membrane permeability [5]. The isonicotinate variant likely arose from rational isosteric replacement—substituting pyridine nitrogen position—to modulate electronic properties or metabolic stability, reflecting a broader trend in optimizing heterocyclic pharmacokinetics [2] [4].
Table 1: Key Historical Milestones for Pyrrolidine-Isonicotinate Hybrid Compounds
Year | Development | Significance |
---|---|---|
1950s | Isolation of natural isocyanides/pyrrolidine alkaloids (e.g., nicotine) | Revealed ecological roles and initial bioactivity profiles |
2000s | Rational design of pyrrolidine-nicotinate hybrids for CNS permeability | Established scaffold utility in neuroactive drug delivery |
2020s | Synthetic exploration of isonicotinate regioisomers | Enabled tailored electronic and steric properties for target engagement |
This compound exemplifies three transformative concepts in modern heterocyclic chemistry:
Scaffold Hybridization: Combining saturated (pyrrolidine) and aromatic (isonicotinate) rings merges advantageous physicochemical properties. Pyrrolidine contributes significant three-dimensional coverage (FOSA: 225.5 Ų) and sp³ character, enhancing solubility (LogS: 0.854), while the isonicotinate moiety offers π-stacking capability and directional hydrogen-bond acceptance (AcceptorHB: 1.5) [2]. This hybrid design mitigates limitations of purely aromatic systems, such as poor aqueous solubility (pyrrole CI_logS: −0.542) [2].
Stereochemical Complexity: The pyrrolidine ring introduces up to two chiral centers, enabling enantioselective protein interactions. Asymmetric synthesis methods—particularly those using proline precursors—allow precise control over stereochemistry, critical for optimizing target affinity and minimizing off-target effects [1] [2]. For instance, stereoselective functionalization at the pyrrolidinylmethyl position can yield diastereomers with distinct biological profiles.
Conformational Dynamics: Pyrrolidine’s pseudorotation (energy barrier: ~10–12 kJ/mol) enables adaptive binding to enantioselective biological targets. This flexibility permits the isonicotinate ester to sample multiple orientations, facilitating optimal interactions with enzyme active sites or receptors [2]. Computational studies reveal that the C3-linker length balances rigidity and rotational freedom, positioning the isonicotinate for productive contacts.
Theoretical investigations rationalize this compound’s utility across two domains:
Coordination Chemistry: The isonicotinate nitrogen acts as a σ-donor ligand for transition metals (e.g., Pd, Ru), enabling catalytic or stoichiometric metal complexation. Density Functional Theory (DFT) calculations indicate binding energies of −35 to −50 kJ/mol for Pd(II)-isonicotinate adducts, supporting applications in metalloenzyme inhibition or bio-orthogonal catalysis [4]. This property is exploited in in situ activation strategies for targeted drug delivery.
Enzyme Inhibition Mechanisms: Molecular docking simulations predict competitive inhibition of nicotinamide-processing enzymes (e.g., NAD⁺-dependent dehydrogenases). The isonicotinate group mimics nicotinamide’s electronic profile (polar surface area: ~30 Ų), while the pyrrolidinylmethyl chain occupies hydrophobic subpockets inaccessible to natural substrates [1] [2]. Free-energy perturbation studies suggest binding affinity (Kᵢ) enhancements of 10–100-fold compared to non-hybrid analogs.
Table 2: Synthetic Approaches to 3-Pyrrolidinylmethyl Isonicotinate Hydrochloride
Method | Key Steps | Advantages | Academic References |
---|---|---|---|
Proline-Derived Alkylation | 1. N-Boc-prolinol activation (e.g., MsCl) 2. Nucleophilic displacement with isonicotinate anion | High stereopurity; Scalable (>5 g) | [1] [2] |
Catalytic Esterification | 1. Pd-catalyzed coupling of 3-(chloromethyl)isonicotinate with pyrrolidine 2. HCl salt formation | Functional group tolerance; Mild conditions | [4] |
Reductive Amination | 1. Condensation of isonicotinic aldehyde with pyrrolidine 2. NaBH₄ reduction 3. Esterification | Flexibility in N-substitution | [1] |
Synthetic routes emphasize stereoselectivity and atom economy. The proline-derived approach (LiAlH₄ reduction of L-proline followed by esterification) achieves >98% ee when using chiral pool precursors, whereas reductive amination risks racemization at the benzylic position [1]. Recent advances employ microwave-assisted esterification (MAOS), reducing reaction times from hours to minutes and improving yields by 15–30% [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: